rac S 33138

Dopamine Receptor Binding Affinity Selectivity

rac S 33138 is the racemic form of the potent, preferential dopamine D3 receptor antagonist S 33138, exhibiting ~25-fold higher binding affinity for D3 over D2 receptors. Unlike non-selective antipsychotics (haloperidol, clozapine, risperidone), it uniquely isolates D3-mediated signaling—critical for dissecting D3-specific roles in addiction, cognitive deficits, and adult neurogenesis. Validated as a benchmark in PET occupancy studies, this high-purity tool eliminates receptor cross-talk confounds. Procure rac S 33138 to ensure unambiguous, reproducible D3 pharmacology data.

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
CAS No. 220647-56-3
Cat. No. B108224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac S 33138
CAS220647-56-3
SynonymsN-(4-(2-((3aS,9bR)-8-Cyano-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl)ethyl)phenyl)acetamide;  rel-N-[4-[2-[(3aR,9bS)-8-Cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl]ethyl]phenyl]-acetamide
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)CCN2CC3COC4=C(C3C2)C=C(C=C4)C#N
InChIInChI=1S/C22H23N3O2/c1-15(26)24-19-5-2-16(3-6-19)8-9-25-12-18-14-27-22-7-4-17(11-23)10-20(22)21(18)13-25/h2-7,10,18,21H,8-9,12-14H2,1H3,(H,24,26)/t18-,21+/m1/s1
InChIKeyZDZWIQDJFWTDAM-NQIIRXRSSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rac S 33138 (CAS 220647-56-3): A Preferential Dopamine D3 Antagonist for Antipsychotic and Addiction Research


Rac S 33138 (CAS 220647-56-3) is the racemate of S 33138, a benzopyrano[3,4-c]pyrrole derivative that acts as a potent and preferential antagonist at the dopamine D3 receptor versus the D2 receptor [1]. It is primarily utilized as a pharmacological research tool to dissect D3-mediated signaling in neurological disorders, addiction, and cognitive function [2].

Why Generic Dopamine Antagonists Cannot Substitute for Rac S 33138 (CAS 220647-56-3)


Conventional antipsychotics like haloperidol, clozapine, and risperidone do not discriminate between dopamine D2 and D3 receptors [1]. In contrast, rac S 33138 exhibits approximately a 25-fold higher binding affinity for D3 over D2 receptors, a selectivity profile that is critical for delineating D3-specific neurobiology [1]. Substituting rac S 33138 with a non-selective antagonist would confound experimental outcomes by simultaneously blocking both receptor populations, thereby failing to isolate the therapeutic or mechanistic role of the D3 receptor [1].

Quantitative Evidence Guide for Rac S 33138 (CAS 220647-56-3): Head-to-Head Selectivity and Functional Potency Data


Receptor Binding Affinity: Rac S 33138 Demonstrates ~25-Fold Selectivity for D3 over D2 Receptors Compared to Non-Selective Antipsychotics

Rac S 33138 displays a marked preference for the human dopamine D3 receptor over the D2L and D2S isoforms, with a ~25-fold higher affinity [1]. This is in stark contrast to clinically used antipsychotics like haloperidol, clozapine, olanzapine, and risperidone, which show similar affinities for both D3 and D2 sites [1].

Dopamine Receptor Binding Affinity Selectivity

Functional Antagonism at D3 Receptors: Rac S 33138 Exhibits Higher Potency at D3 Compared to D2 Receptors in GTPγS Assays

In functional [35S]-GTPγS binding assays, rac S 33138 acts as a potent and competitive antagonist at human D3 receptors, with pKB and pA2 values of 8.9 and 8.7, respectively [1]. Higher concentrations of the compound were required to achieve similar levels of blockade at human D2L and D2S receptors [1].

Functional Antagonism G-Protein Coupled Receptor Potency

Lack of Affinity for Histamine H1 and Muscarinic Receptors: Rac S 33138 Avoids Common Off-Target Interactions of Typical Antipsychotics

In receptor screening panels, rac S 33138 demonstrates a clean profile by showing no significant interaction with histamine H1 or muscarinic acetylcholine receptors [1]. This contrasts with many first-generation antipsychotics, which are known to exhibit high affinity for these sites, leading to sedation and anticholinergic side effects [1].

Off-Target Selectivity Histamine H1 Receptor Muscarinic Receptor

Validated Research Applications for Rac S 33138 (CAS 220647-56-3): Addiction, Cognition, and Antipsychotic Development


Investigation of D3 Receptor Mechanisms in Drug Addiction and Relapse

The preferential D3 antagonism of rac S 33138 makes it a valuable tool for studying the role of D3 receptors in substance use disorders. Preclinical studies demonstrate that low doses of S33138, which interact primarily with D3 receptors, inhibit cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats [1], as well as significantly decrease ethanol binge drinking in mice [2]. These findings support its use in addiction research to dissect D3-specific contributions to reward pathways.

Cognitive Enhancement Research in Schizophrenia and Parkinson's Disease Models

The cognitive effects of D3 receptor blockade can be specifically interrogated using rac S 33138. The compound has been shown to dose-dependently counter cognitive impairment across a range of procedures in both rodent and primate models, demonstrating its utility in studying cognitive deficits associated with schizophrenia and Parkinson's disease [3]. Its selectivity profile is crucial for attributing cognitive improvements specifically to D3 antagonism rather than D2-mediated effects.

In Vivo PET Imaging Studies to Determine D2/D3 Receptor Occupancy

Due to its preferential D3 over D2 receptor binding, rac S 33138 serves as a benchmark compound in positron emission tomography (PET) imaging studies. These studies can quantify the in vivo occupancy of D2 and D3 receptors, providing a critical link between the compound's in vitro binding profile and its behavioral effects [4]. This application is essential for dose selection in preclinical behavioral studies and for understanding the translational relevance of D3 antagonism.

Mechanistic Studies of Adult Hippocampal Neurogenesis

The selective D3 antagonism of rac S 33138 has been employed to demonstrate that D3 receptors exert a tonic inhibitory influence on adult hippocampal neurogenesis. Pharmacological blockade with S33138 increased cell proliferation in the hippocampus of wild-type mice, mirroring the effects seen in D3 receptor knockout mice [5]. This application highlights its value in fundamental neurobiology research aimed at understanding the role of D3 receptors in brain plasticity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac S 33138

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.